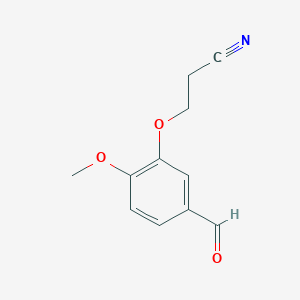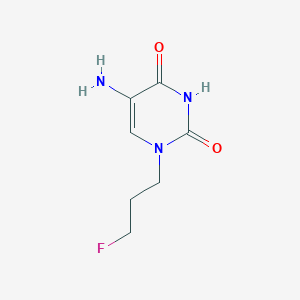![molecular formula C21H14O B13081611 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound that features a biphenyl structure with an ethynyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, where a biphenyl boronic acid is coupled with an ethynyl halide in the presence of a palladium catalyst and a base . The resulting ethynyl biphenyl compound is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: 2-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid
Reduction: 2-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function . The biphenyl structure may also interact with hydrophobic pockets in biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Contains the ethynyl and aldehyde groups but lacks the biphenyl structure.
2-([1,1’-Biphenyl]-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C21H14O |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C21H14O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H |
InChI Key |
PBQNYYTXQKGDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


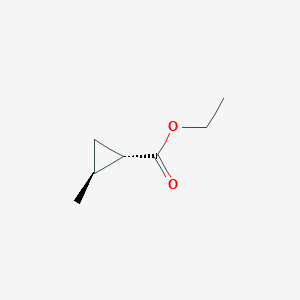

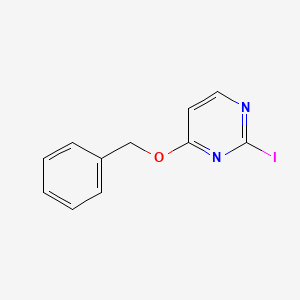
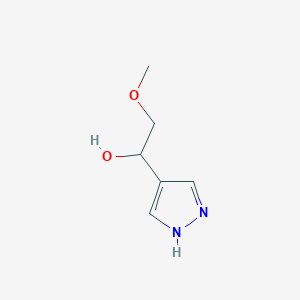
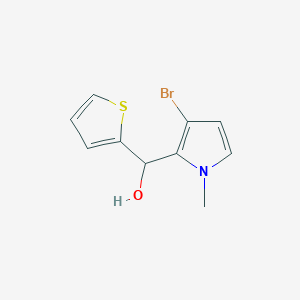
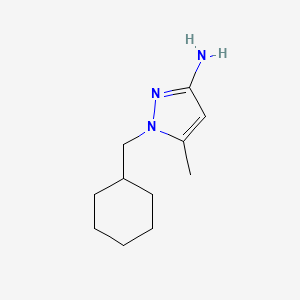
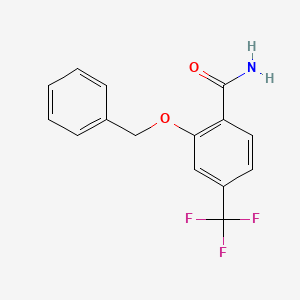
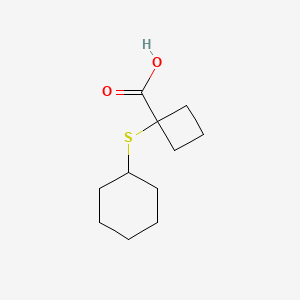
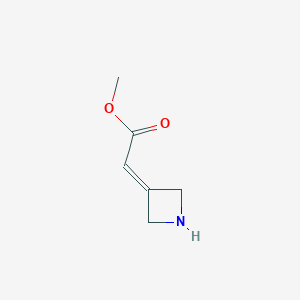
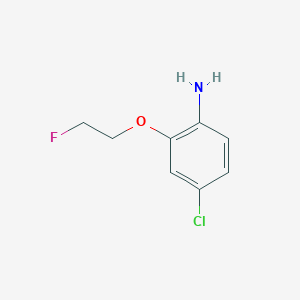
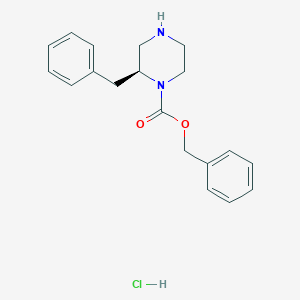
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
